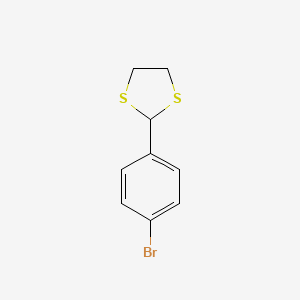

1,3-DITHIOLANE, 2-(p-BROMOPHENYL)-

Description

The Fundamental Role of Cyclic Thioacetals in Advanced Organic Synthesis

Cyclic thioacetals, including 1,3-dithiolanes, are sulfur analogs of acetals and play a crucial role in modern organic synthesis. wikipedia.orgchemistryscore.com They are most commonly formed by the reaction of a carbonyl compound (an aldehyde or a ketone) with a dithiol, such as 1,2-ethanedithiol (B43112), typically in the presence of a Lewis acid or Brønsted acid catalyst. wikipedia.orgorganic-chemistry.org This reaction transforms the electrophilic carbonyl carbon into a non-electrophilic center, rendering it stable under both acidic and basic conditions. wikipedia.orgchemistryscore.com

This stability makes cyclic thioacetals excellent protecting groups for carbonyl functionalities, a vital strategy in the multi-step synthesis of complex organic molecules. organic-chemistry.orgasianpubs.org Beyond protection, a key feature of cyclic thioacetals is the ability to reverse the polarity of the original carbonyl carbon, a concept known as "umpolung". wikipedia.org Deprotonation of the C-2 hydrogen of a 1,3-dithiane (B146892) (a six-membered cyclic thioacetal) using a strong base like butyllithium (B86547) generates a nucleophilic carbanion. wikipedia.orgacs.org This carbanion, an acyl anion equivalent, can then react with various electrophiles to form new carbon-carbon bonds, a cornerstone of synthetic organic chemistry. acs.orgslideshare.net After the desired transformation, the thioacetal can be hydrolyzed back to the carbonyl group, often using reagents like mercuric chloride. chemistryscore.com

Structural and Synthetic Significance of 2-Aryl-1,3-Dithiolanes

The introduction of an aryl substituent at the 2-position of the 1,3-dithiolane (B1216140) ring, as seen in 2-aryl-1,3-dithiolanes, imparts specific properties and opens up further synthetic possibilities. The aromatic ring influences the electronic nature and reactivity of the dithiolane moiety. These compounds serve as valuable intermediates in the synthesis of a variety of more complex molecules. nih.govontosight.ai

The synthesis of 2-aryl-1,3-dithiolanes is typically achieved through the condensation of an aromatic aldehyde with 1,2-ethanedithiol. wikipedia.org A range of catalysts can be employed to facilitate this transformation, including Lewis acids like zinc chloride and Brønsted acids such as tungstophosphoric acid. chemistryscore.comorganic-chemistry.org The choice of catalyst can be crucial for achieving high yields and chemoselectivity, especially when other functional groups are present in the molecule. organic-chemistry.orgorganic-chemistry.org Research has demonstrated the use of various catalytic systems to promote the efficient formation of these structures under mild conditions. organic-chemistry.org

Specific Research Context of 1,3-DITHIOLANE, 2-(p-BROMOPHENYL)- within Heterocyclic Chemistry

1,3-DITHIOLANE, 2-(p-BROMOPHENYL)- is a specific example of a 2-aryl-1,3-dithiolane where the aryl group is a p-bromophenyl ring. The presence of the bromine atom at the para position of the phenyl ring is of particular interest for several reasons. Bromine is a versatile functional group in organic synthesis, serving as a handle for a wide array of transformations.

The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This functionalization provides a pathway to synthesize a diverse range of derivatives with potentially interesting chemical and physical properties. The electronic effect of the bromine atom also influences the reactivity of the aromatic ring and the dithiolane system.

The structural and spectroscopic properties of 1,3-DITHIOLANE, 2-(p-BROMOPHENYL)- have been characterized, providing valuable data for its identification and for understanding its chemical behavior.

Table 1: Physicochemical Properties of 1,3-DITHIOLANE, 2-(p-BROMOPHENYL)-

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₉BrS₂ | uni.lu |

| Molecular Weight | 277.20 g/mol | uni.lu |

| InChI | InChI=1S/C9H9BrS2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9H,5-6H2 | uni.lu |

| InChIKey | ISMCODXVTQSEGF-UHFFFAOYSA-N | uni.lu |

Table 2: Predicted Spectroscopic Data for 1,3-DITHIOLANE, 2-(p-BROMOPHENYL)-

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 260.94020 | 134.8 |

| [M+Na]⁺ | 282.92214 | 147.8 |

| [M-H]⁻ | 258.92564 | 144.5 |

m/z: mass to charge ratio of the adduct. Predicted Collision Cross Section (CCS) values are provided in square angstroms (Ų). uni.lu

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)-1,3-dithiolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrS2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISMCODXVTQSEGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(S1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrS2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10232416 | |

| Record name | 1,3-Dithiolane, 2-(p-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10232416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83521-65-7 | |

| Record name | 2-(4-Bromophenyl)-1,3-dithiolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83521-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dithiolane, 2-(p-bromophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083521657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dithiolane, 2-(p-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10232416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Transformational Reactivity of 1,3 Dithiolane, 2 P Bromophenyl Systems

Chemical Transformations Involving the 1,3-Dithiolane (B1216140) Cyclic Unit

The 1,3-dithiolane ring, while often employed as a robust protecting group for carbonyls, possesses its own distinct reactivity. This includes ring-opening and fragmentation, functionalization at the acidic C-2 position, and oxidative cleavage to regenerate the parent carbonyl.

Ring-Opening and Ring-Contraction Reactions

The five-membered dithiolane ring can undergo specific transformations that lead to either cleavage of the cyclic structure or rearrangement to a smaller ring system.

Ring-Opening: A notable ring-opening reaction of 2-aryl-1,3-dithiolanes occurs via base-mediated fragmentation. nih.gov When treated with a strong, non-nucleophilic base such as lithium hexamethyldisilazide (LiHMDS), deprotonation at the C-2 position occurs. Unlike their six-membered 1,3-dithiane (B146892) counterparts which form stable carbanions, the resulting anion of the 1,3-dithiolane readily undergoes fragmentation to generate ethylene (B1197577) gas and a dithiocarboxylate anion. nih.gov This reactive intermediate can then be trapped in situ with various electrophiles, such as alkyl halides, providing a one-pot method for the synthesis of a diverse range of dithioesters. nih.gov This fragmentation pathway represents a productive ring-opening transformation, converting the dithiolane into a different functional group.

Ring-Contraction: While less documented for 2-aryl-1,3-dithiolanes specifically, ring-contraction reactions are known for various saturated heterocycles, often proceeding through photochemically-induced or rearrangement pathways. osaka-u.ac.jp For instance, photo-promoted reactions can induce ring contractions in nitrogen-containing heterocycles like pyridines. osaka-u.ac.jp Conceptually, a transformation analogous to the Favorskii rearrangement, which involves the rearrangement of an α-halo cycloalkanone, could lead to ring contraction if the dithiolane were first converted to a suitable precursor. rsc.org Such contractions are valuable for accessing smaller, more strained ring systems from more readily available larger ones.

Functionalization at the C-2 Position of the Dithiolane Ring

The hydrogen atom at the C-2 position of the 1,3-dithiolane ring, situated between two sulfur atoms, is significantly more acidic than a standard methylene (B1212753) proton. This allows for facile deprotonation with a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to form a stabilized carbanion (a 2-lithio-1,3-dithiane). researchgate.netacs.org This nucleophilic species is a cornerstone of "umpolung" (reactivity inversion), effectively acting as a masked acyl anion.

For 1,3-Dithiolane, 2-(p-bromophenyl)- , this C-2 lithiation creates a potent nucleophile that can react with a wide array of electrophiles to forge new carbon-carbon and carbon-heteroatom bonds at this position. researchgate.netorganic-chemistry.org

Table 1: Examples of C-2 Functionalization Reactions

| Electrophile | Product Type | Reference |

|---|---|---|

| Alkyl Halides (e.g., CH₃I, BnBr) | 2-Alkyl-2-aryl-1,3-dithiolane | organic-chemistry.org |

| Aldehydes/Ketones (e.g., Cyclohexanone) | α-Hydroxyalkyl dithiolane | acs.org |

| Epoxides | γ-Hydroxyalkyl dithiolane | organic-chemistry.org |

| Thioesters (e.g., S-benzyl benzothioate) | Orthothioester (via condensation) | acs.org |

This strategy allows for the introduction of diverse substituents at the C-2 position, significantly increasing the molecular complexity of the dithiolane framework. The reaction of the 2-lithio intermediate with another molecule of the starting material (facilitated by oxidation) can lead to complex condensation products like α-thioether ketones or orthothioesters. acs.org

Oxidative Transformations and Cleavage Pathways

One of the primary functions of the 1,3-dithiolane group is to protect a carbonyl functionality. Consequently, numerous methods have been developed for its cleavage (deprotection) to regenerate the parent aldehyde or ketone. asianpubs.org These transformations are typically oxidative in nature. For 1,3-Dithiolane, 2-(p-bromophenyl)- , these methods would yield p-bromobenzaldehyde.

A variety of reagents can effect this transformation under different conditions, allowing for compatibility with other functional groups in the molecule. chemicalbook.comsci-hub.seresearchgate.netorganic-chemistry.org

Iodine-Catalyzed H₂O₂: A mild and environmentally friendly protocol uses a catalytic amount of iodine (5 mol%) with 30% aqueous hydrogen peroxide. The reaction can be performed in an aqueous micellar system using a surfactant like sodium dodecyl sulfate (B86663) (SDS) under neutral conditions, which tolerates many sensitive protecting groups. researchgate.netorganic-chemistry.org

2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ): DDQ is an effective reagent for the oxidative cleavage of 1,3-dithianes and dithiolanes. The reaction is typically carried out in aqueous acetonitrile. This method shows chemoselectivity, for instance, sometimes allowing for the deprotection of a 1,3-dithiane in the presence of a 1,3-dithiolane. sci-hub.se

Metal-Based Reagents: Historically, salts of heavy metals like Hg²⁺, Ag⁺, and Cu²⁺ were widely used for dithioacetal cleavage. chemicalbook.com However, due to their toxicity, milder and more selective modern methods are now preferred.

Other Reagents: Other systems reported for dithiolane deprotection include polyphosphoric acid (PPA) mixed with acetic acid, and bis(trifluoroacetoxy)iodobenzene, the latter being particularly useful for labile substrates. organic-chemistry.orgasianpubs.org

Reactivity of the para-Bromophenyl Substituent in 1,3-DITHIOLANE Frameworks

The p-bromophenyl group is a versatile handle for a variety of transformations, most notably metal-catalyzed cross-coupling reactions. The bromine atom also influences the electronic properties of the aromatic ring and can be used to direct further functionalization.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The carbon-bromine bond in 1,3-Dithiolane, 2-(p-bromophenyl)- is a prime site for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon bonds, allowing the aryl ring to be connected to various other organic fragments. wikipedia.orgwikipedia.orgorganic-chemistry.org

The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.com This reaction is known for its mild conditions and high functional group tolerance, making it suitable for complex substrates. nih.govnih.gov

Interactive Table: Representative Conditions for Suzuki-Miyaura Coupling

| Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temp (°C) | Reference |

| Phenylboronic acid | Pd(OAc)₂ | P(t-Bu)₃ | K₃PO₄ | Toluene (B28343) | RT | organic-chemistry.org |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80-100 | researchgate.net |

| Thiophene-2-boronic acid | PdCl₂(dppf) | - | K₂CO₃ | Dioxane/H₂O | 90 | researchgate.net |

| Potassium vinyltrifluoroborate | PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | 70 | organic-chemistry.org |

The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base to neutralize the HBr formed. nih.govthieme-connect.de It is a powerful method for constructing new olefinic bonds with high control over stereoselectivity, typically favoring the E (trans) isomer. organic-chemistry.orgmdpi.com

Interactive Table: Representative Conditions for Heck-Mizoroki Reaction

| Alkene | Catalyst | Ligand | Base | Solvent | Temp (°C) | Reference |

| Styrene | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | Acetonitrile | 100 | thieme-connect.de |

| Methyl acrylate | Pd(OAc)₂ | - | K₂CO₃ | DMF | 120 | wikipedia.org |

| n-Butyl acrylate | PdCl₂ | PPh₃ | NaOAc | NMP | 140 | organic-chemistry.org |

| Cyclohexene (intramolecular) | Pd(OAc)₂ | PHOX | K₂CO₃ | Toluene | 110 | wikipedia.org |

The Sonogashira coupling reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.org This reaction is typically co-catalyzed by palladium and a copper(I) salt (e.g., CuI) in the presence of an amine base, which also often serves as the solvent. organic-chemistry.orgrsc.org It is the most widely used method for the synthesis of arylalkynes. researchgate.netthieme-connect.de

Interactive Table: Representative Conditions for Sonogashira Coupling

| Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Reference |

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 50-70 | organic-chemistry.org |

| 1-Hexyne | Pd(PPh₃)₄ | CuI | i-Pr₂NH | Benzene (B151609) | 60 | wikipedia.org |

| Trimethylsilylacetylene | Pd(OAc)₂ | CuI | Piperidine | DMF | RT | organic-chemistry.org |

| 2-Methyl-3-butyn-2-ol | Pd(PhCN)₂Cl₂/P(t-Bu)₃ | CuI | i-Pr₂NH | Dioxane | RT | organic-chemistry.org |

Directed Aromatic Functionalization on the Brominated Phenyl Ring

Beyond cross-coupling, the functionality on the phenyl ring can be altered through directed aromatic substitution. Directed Ortho Metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org In this process, a substituent, known as a Directed Metalation Group (DMG), coordinates to an organolithium reagent and directs deprotonation to the adjacent ortho position. wikipedia.orguwindsor.ca

The sulfur atoms in the 1,3-dithiolane moiety contain lone pairs of electrons, making the group a potential Lewis base capable of acting as a DMG. uwindsor.caumich.edu While not as commonly employed as stronger DMGs like amides or methoxy (B1213986) groups, heteroatom-containing groups are known to facilitate ortho-lithiation. baranlab.orgumich.eduharvard.edu For 1,3-Dithiolane, 2-(p-bromophenyl)- , this would involve the coordination of a strong base like n-BuLi or sec-BuLi to one of the sulfur atoms, followed by deprotonation at one of the ortho positions on the phenyl ring (C-2' or C-6'). The resulting aryllithium species can then be quenched with an electrophile to introduce a new substituent exclusively at the ortho position, a feat not easily achieved by classical electrophilic aromatic substitution. wikipedia.orgyoutube.comyoutube.com

This provides a synthetic route to 1,2,4-trisubstituted benzene derivatives, where the dithiolane moiety directs the placement of a new substituent next to itself, complementing the reactivity offered by the bromine atom.

Nucleophilic Aromatic Substitution Variants

Nucleophilic aromatic substitution (SNAr) provides a direct method for functionalizing the aryl ring of 1,3-dithiolane, 2-(p-bromophenyl)-. In these reactions, the bromide ion acts as the leaving group, being replaced by a variety of nucleophiles. The success of SNAr reactions typically depends on the electronic properties of the aromatic ring and the reaction conditions. nih.govnih.gov The phenyl ring in this substrate is not strongly activated towards nucleophilic attack, as the 1,3-dithiolane group is not a powerful electron-withdrawing group. Therefore, forcing conditions or, more commonly, transition-metal catalysis is often employed to facilitate the substitution.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or thiol coupling, are particularly effective for aryl bromides. These methods allow for the formation of new carbon-nitrogen and carbon-sulfur bonds under relatively mild conditions.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions

| Reaction Type | Nucleophile | Catalyst/Conditions | Expected Product |

|---|---|---|---|

| Buchwald-Hartwig Amination | Primary/Secondary Amine (e.g., Piperidine) | Pd Catalyst (e.g., Pd2(dba)3), Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) | 2-(p-Aminophenyl)-1,3-dithiolane derivative |

| Thiol Coupling | Thiol (e.g., Thiophenol) | Pd or Cu Catalyst, Base | 2-(p-(Arylthio)phenyl)-1,3-dithiolane derivative |

| Cyanation | Cyanide source (e.g., Zn(CN)2) | Pd Catalyst (e.g., Pd(PPh3)4) | 4-(1,3-Dithiolan-2-yl)benzonitrile |

Research into the SNAr reactions of similarly structured compounds, such as substituted N-methylpyridinium ions, shows that leaving group ability (F > Cl ≈ Br > I) is a key factor when nucleophilic addition is rate-determining. nih.gov However, for less activated systems like 2-(p-bromophenyl)-1,3-dithiolane, the reaction barrier is higher, necessitating catalysis to achieve efficient conversion. semanticscholar.org

Intermolecular and Intramolecular Reactions of 1,3-DITHIOLANE, 2-(p-BROMOPHENYL)-

[3+2] Cycloaddition Reactions Involving Dithiolane Derivatives

The 1,3-dithiolane framework can serve as a precursor to reactive intermediates suitable for [3+2] cycloaddition reactions. nih.govbeilstein-journals.org These reactions are powerful tools for constructing five-membered heterocyclic rings. uchicago.eduyoutube.comrsc.org The most common pathway involves the generation of a thiocarbonyl ylide, which functions as a 1,3-dipole.

While the dithiolane itself is not a 1,3-dipole, its corresponding thioketone, p-bromothiobenzophenone, can be converted into one. The reaction of a thioketone with a diazo compound, such as diazomethane, initially forms a 1,3,4-thiadiazoline. researchgate.net This intermediate is often unstable and readily loses nitrogen gas upon gentle warming to generate the highly reactive thiocarbonyl ylide. The ylide can then be trapped in situ by a dipolarophile, such as an activated alkene or alkyne, to yield a five-membered ring. researchgate.net

Table 2: Proposed Pathway for [3+2] Cycloaddition

| Step | Reactants | Intermediate/Product | Description |

|---|---|---|---|

| 1. Thioketone Formation | 1,3-Dithiolane, 2-(p-bromophenyl)- | p-Bromothiobenzophenone | Deprotection of the dithiolane to reveal the thioketone. |

| 2. Thiadiazoline Formation | p-Bromothiobenzophenone + Diazomethane | 2,2-Di(p-bromophenyl)-1,3,4-thiadiazoline | [3+2] cycloaddition of the thioketone and diazo compound. |

| 3. Ylide Generation | 2,2-Di(p-bromophenyl)-1,3,4-thiadiazoline | p-Bromothiobenzophenone S-methylide | Thermal extrusion of N2 to form the thiocarbonyl ylide (1,3-dipole). |

| 4. Cycloaddition | Ylide + Dipolarophile (e.g., DMAD) | Substituted 1,3-dithiolane derivative | The ylide is trapped by a dipolarophile to form the final cycloadduct. |

This sequence, known as the Schönberg reaction, ultimately results in the formation of a substituted 1,3-dithiolane, demonstrating the synthetic utility of dithiolane-derived intermediates in complex pericyclic reactions. researchgate.net

Cationic Cyclization Pathways and Stereochemical Control

The 1,3-dithiolane group can function as a "latent initiator" for cationic cyclization cascades, a process that enables the construction of complex polycyclic systems with high stereoselectivity. researchgate.netacs.orgnih.gov This reactivity has been demonstrated in 2-alkenyl-1,3-dithiolanes, which serve as a model for the potential transformations of a suitably functionalized 2-(p-bromophenyl)-1,3-dithiolane derivative.

The mechanism is initiated by a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), which activates the dithiolane. acs.orgnih.gov This activation leads to a temporary, stepwise opening of the thioketal ring, generating a stabilized carbocation. If an appropriately positioned nucleophilic group, such as an alkene, is present elsewhere in the molecule, it can be attacked by the cationic center, triggering a cyclization cascade. The process terminates with C-C bond formation and a diastereoselective protonation, after which the dithiolane ring closes. researchgate.net

Table 3: Cationic Cyclization of a Model 2-Alkenyl-1,3-dithiolane

| Feature | Description | Reference |

|---|---|---|

| Substrate | 2-alkenyl-1,3-dithiolane | researchgate.net |

| Initiator | Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | acs.orgnih.gov |

| Key Intermediate | Thionium (B1214772) ion / Carbocation | researchgate.net |

| Process | 6-endo-trig cyclization | researchgate.netacs.org |

| Product | trans-Decalin scaffold | nih.gov |

| Stereocontrol | High diastereoselectivity, rationalized by DFT calculations | researchgate.netnih.gov |

This methodology highlights the sophisticated role the dithiolane can play beyond being a simple protecting group. By acting as a masked cationic trigger, it allows for the controlled construction of intricate molecular architectures, a strategy that could be applied to derivatives of 1,3-dithiolane, 2-(p-bromophenyl)- bearing pendant unsaturated chains. kb.sesigmaaldrich.com

Pericyclic Reactions and Rearrangements

The sulfur atoms in the 1,3-dithiolane ring are key to unlocking a range of pericyclic reactions and rearrangements, most notably those related to the Pummerer reaction. wikipedia.org This classic transformation requires the initial oxidation of one of the dithiolane's sulfur atoms to a sulfoxide (B87167). chemicalbook.com

Upon activation with an electrophile like acetic anhydride, the sulfoxide undergoes rearrangement to form a thionium ion intermediate. wikipedia.org This electrophilic species can be trapped by various nucleophiles. In more complex systems, the thionium ion can initiate intramolecular cascades. For instance, an "interrupted Pummerer reaction" can occur where the thionium ion is trapped by a tethered π-system, leading to intermediates that can undergo subsequent charge-accelerated sigmatropic rearrangements, such as a nih.govnih.gov-sigmatropic shift. manchester.ac.uk

A more advanced application is the Pummerer cyclization-deprotonation-cycloaddition cascade. nih.gov In this sequence, the initially formed thionium ion is trapped intramolecularly by an imido group, which after deprotonation, generates a mesoionic dipole (an isomünchnone). This 1,3-dipole can then undergo an intramolecular [3+2] cycloaddition, a pericyclic reaction, to construct complex heterocyclic scaffolds. nih.gov

Table 4: Pummerer-Initiated Reaction Pathways

| Reaction Pathway | Key Steps | Potential Outcome for Dithiolane Derivative |

|---|

| Classic Pummerer | 1. Oxidation to sulfoxide 2. Activation (e.g., Ac2O) 3. Thionium ion formation 4. Nucleophilic trap | Formation of an α-acetoxy thioether | | Pummerer-Initiated Sigmatropic Rearrangement | 1. Thionium ion formation 2. Intramolecular trapping by a π-system 3. nih.govnih.gov-Sigmatropic rearrangement | Rearranged polycyclic or heterocyclic product | | Pummerer-Initiated Cycloaddition | 1. Thionium ion formation 2. Intramolecular cyclization to form a 1,3-dipole 3. Intramolecular [3+2] cycloaddition | Fused heterocyclic system |

These Pummerer-type reactions showcase the versatility of the dithiolane sulfoxide as a building block, enabling access to a diverse array of molecular structures through controlled pericyclic and rearrangement pathways. organicchemistrydata.orglibretexts.org

Mechanistic Elucidation of Reactions Pertaining to 1,3 Dithiolane, 2 P Bromophenyl

Detailed Mechanistic Studies of Dithiolane Ring Transformations

The 1,3-dithiolane (B1216140) ring, while generally stable and often used as a protecting group for carbonyls, can undergo specific transformations under various conditions. wikipedia.orgresearchgate.net For 2-aryl derivatives like 2-(p-bromophenyl)-1,3-dithiolane, these transformations primarily include ring-opening hydrolysis and metal-catalyzed cross-coupling reactions.

Acid-Catalyzed Hydrolysis: The most fundamental transformation is the acid-catalyzed hydrolysis to regenerate the parent carbonyl compound, p-bromobenzaldehyde. Mechanistic studies on analogous 2-aryl-1,3-dithianes suggest the reaction proceeds via an A-SE2 or A2-like mechanism. rsc.org The process is initiated by protonation of one of the sulfur atoms, followed by ring opening to form a resonance-stabilized α-thio carbocation. This carbocation is the key intermediate. Subsequent attack by water and eventual elimination of ethane-1,2-dithiol yields the final aldehyde product. The stability of the carbocation, influenced by the electronic nature of the aryl substituent, is a critical factor in the reaction rate. The electron-withdrawing nature of the bromine atom in the para position would destabilize this carbocation compared to an unsubstituted phenyl ring, thus affecting the reaction kinetics.

Palladium-Catalyzed Cross-Coupling: A more complex transformation involves the palladium-catalyzed cross-coupling of 2-aryl-1,3-dithianes with aryl bromides. brynmawr.edu While this specific reaction has been detailed for the six-membered dithiane ring, the principles can be extended to the five-membered dithiolane system. The mechanism leverages the acidity of the C2-proton, which can be removed by a strong base (like KOtBu) to form a carbanion. This nucleophilic dithiolane then participates in a catalytic cycle with a palladium(0) complex. The proposed cycle involves:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide (Ar-Br) to form a Pd(II) intermediate.

Transmetalation: The deprotonated 2-(p-bromophenyl)-1,3-dithiolane acts as a transmetalation reagent, transferring the aryl-dithiolane group to the palladium center.

Reductive Elimination: The two aryl groups on the palladium center are eliminated to form a new C-C bond, yielding a 2,2-diaryl-1,3-dithiolane and regenerating the Pd(0) catalyst. brynmawr.edu

This transformation represents a unique ring functionalization rather than a ring-opening reaction, showcasing the versatility of the dithiolane moiety beyond its protective role.

Investigation of Electron Transfer Processes and Radical Intermediates

Electron transfer processes are crucial in understanding the electrochemical behavior and certain radical-mediated reactions of 1,3-dithiolane, 2-(p-bromophenyl)-.

Electrochemical Oxidation: Anodic oxidation provides a method for the cleavage of dithianes and dithiolanes, regenerating the parent carbonyl compound under neutral conditions. rsc.org This process involves an initial single-electron transfer (SET) from one of the sulfur atoms to the anode, generating a radical cation. This intermediate is highly unstable and rapidly undergoes fragmentation. The C-S bond cleaves, often with the assistance of a nucleophile (like water present in the solvent system), leading to the formation of the carbonyl compound and the dithiol. This electrochemical approach avoids the use of harsh chemical reagents often required for deprotection.

Radical Intermediates in Coupling Reactions: Some metal-catalyzed reactions may proceed through radical pathways. For instance, silver-catalyzed reactions involving disulfides have been shown to generate thiol radicals. nih.gov While not directly studying dithiolanes, these findings suggest that under certain oxidative conditions, a single-electron transfer from the dithiolane sulfur could initiate a radical cascade. An oxidative coupling method for alkyne difunctionalization has been reported to proceed via a radical coupling pathway involving dithianes, forming β-ketodithianes. organic-chemistry.org Such pathways could be relevant for 1,3-Dithiolane, 2-(p-bromophenyl)- in the presence of suitable oxidants and radical traps.

Characterization of Transition States and Intermediates in Catalyzed Reactions

The elucidation of reaction mechanisms relies heavily on the characterization of transient species like transition states and intermediates.

Transition States in Metal-Catalyzed Coupling: In palladium-catalyzed cross-coupling reactions, the structures of the transition states are typically investigated through computational methods like Density Functional Theory (DFT). osti.gov For the coupling of a 2-aryl dithiane, the transition state for the transmetalation step would involve the coordination of the dithiane carbanion to the Pd(II) center. The geometry and energy of this transition state are influenced by the ligands on the palladium. For example, bidentate phosphine (B1218219) ligands like NiXantphos have been shown to be particularly effective, likely by creating a very electron-rich palladium center that facilitates the process. brynmawr.edu

The table below summarizes the key intermediates and the catalysts used to generate them in reactions involving the 2-aryl-1,3-dithiolane/dithiane core structure.

| Reaction Type | Catalyst/Reagent | Key Intermediate |

| Acid-Catalyzed Hydrolysis | Perchloric Acid | α-Thio Carbocation |

| Palladium Cross-Coupling | Pd(OAc)₂, NiXantphos, KOtBu | Dithiolane Carbanion, Pd(II) complex |

| Anodic Cleavage | Electric Current | Radical Cation |

Kinetic Analysis and Reaction Pathway Determination

Kinetic studies are essential for determining reaction rates and elucidating the precise reaction pathway.

Kinetics of Hydrolysis: The kinetics of the acid-catalyzed hydrolysis of 2-aryl-2-phenyl-1,3-dithianes have been studied in a dioxane-water solvent system with perchloric acid. rsc.org The reaction rates were found to be dependent on the acidity of the medium and the nature of the substituent on the aryl ring. A key finding was a change in the mechanism from A-SE2 for more reactive dithianes to a more A2-like mechanism for less reactive ones. rsc.org

For 1,3-Dithiolane, 2-(p-bromophenyl)-, the electron-withdrawing bromo-substituent would decrease the rate of the initial protonation and destabilize the resulting carbocation intermediate compared to an electron-donating substituent. This would place it among the less reactive dithioacetals, likely favoring an A2-like hydrolysis pathway where the water molecule attacks the protonated dithiolane in the rate-determining step.

The table below presents representative kinetic data for the hydrolysis of a related compound, illustrating the effect of substituents.

| Substituent (X in X-C₆H₄) | Rate Constant (k / s⁻¹) | Relative Rate |

| p-Methoxy | Data not available | Faster |

| Hydrogen | Data not available | Reference |

| p-Bromo | Data not available | Slower |

| p-Nitro | Data not available | Much Slower |

| (Note: Specific rate constants for 2-(p-bromophenyl)-1,3-dithiolane are not readily available in the surveyed literature; the trend is inferred from established principles of physical organic chemistry and studies on analogous systems rsc.org.) |

Reaction Pathway Determination: The combination of mechanistic probes, intermediate characterization, and kinetic analysis allows for the confident determination of reaction pathways. For the hydrolysis of 1,3-Dithiolane, 2-(p-bromophenyl)-, the evidence points towards a pathway involving rate-determining water attack on a protonated substrate (A2-like). For palladium-catalyzed C-C bond formation, the pathway is consistent with standard cross-coupling mechanisms involving oxidative addition, transmetalation, and reductive elimination. brynmawr.edu The choice of ligands and base is critical in guiding the reaction efficiently through this catalytic loop.

Computational and Theoretical Chemistry of 1,3 Dithiolane, 2 P Bromophenyl Analogues

Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction

Density Functional Theory (DFT) stands out as a versatile and widely used method for studying the reactivity of organic molecules. mdpi.comresearchgate.net It is frequently employed to investigate reaction pathways, such as those involving 1,3-dithiolane (B1216140) derivatives, which can act as protecting groups for carbonyl compounds or as intermediates in various synthetic transformations. organic-chemistry.org DFT calculations allow for the exploration of potential energy surfaces, helping to identify transition states and intermediates that govern the course of a reaction. mdpi.com For instance, in reactions like 1,3-dipolar cycloadditions, a common reaction type for heterocyclic compounds, DFT has proven invaluable for clarifying mechanistic and stereochemical outcomes. mdpi.com

The electronic structure of a molecule is fundamental to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory, which helps in rationalizing reaction selectivity. mdpi.com The energy and shape of these orbitals for 1,3-dithiolane analogues can be readily calculated using DFT. mdpi.com The HOMO-LUMO energy gap (ΔE) is a critical parameter, with a smaller gap generally indicating higher reactivity. nih.gov For example, in cycloaddition reactions, the interaction between the HOMO of one reactant (the nucleophile) and the LUMO of the other (the electrophile) is often the dominant factor controlling the reaction's feasibility and regioselectivity. mdpi.comresearchgate.net Substituents on the phenyl ring of 2-(p-bromophenyl)-1,3-dithiolane analogues can significantly alter the energies of these frontier orbitals, thereby tuning the molecule's reactivity. nih.govresearchgate.net

The table below illustrates hypothetical HOMO-LUMO data for a series of 2-aryl-1,3-dithiolane analogues, calculated using DFT. Such data is instrumental in predicting their relative reactivity.

| Compound | Substituent (p-position) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 1 | -H | -6.8 | -1.2 | 5.6 |

| 2 | -Br | -6.9 | -1.5 | 5.4 |

| 3 | -NO₂ | -7.5 | -2.5 | 5.0 |

| 4 | -OCH₃ | -6.5 | -1.1 | 5.4 |

Note: This table contains illustrative data to demonstrate the application of DFT calculations.

DFT methods are extensively used to calculate the energetics of a reaction, including the energies of reactants, products, intermediates, and transition states. researchgate.net The difference in energy between the reactants and the transition state defines the activation barrier (activation energy), which is a key determinant of the reaction rate. mdpi.comresearchgate.net For reactions involving 1,3-dithiolane analogues, such as their formation from a carbonyl compound and 1,2-ethanedithiol (B43112) or their removal (deprotection), DFT can model the entire reaction profile. organic-chemistry.org Different DFT functionals and basis sets can be benchmarked to find the most accurate method for a specific reaction class. For instance, the MPW1K functional has been shown to perform well for calculating activation barriers in 1,3-dipolar cycloadditions, while B3LYP is often reliable for reaction enthalpies. researchgate.net The inclusion of reaction energy in predictive models has been shown to significantly improve the accuracy of activation barrier predictions. chemrxiv.org

Below is an example data table showing calculated activation energies for a hypothetical reaction of a substituted 2-phenyl-1,3-dithiolane (B1617770).

| Reactant Substituent | Reaction Type | DFT Functional | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| p-Br | Hydrolysis | B3LYP/6-31G(d) | 22.5 | -5.2 |

| p-NO₂ | Hydrolysis | B3LYP/6-31G(d) | 20.8 | -6.1 |

| p-OCH₃ | Hydrolysis | B3LYP/6-31G(d) | 24.1 | -4.8 |

| p-Br | Cycloaddition | MPW1K/6-31G | 18.3 | -15.7 |

| p-NO₂ | Cycloaddition | MPW1K/6-31G | 16.9 | -18.0 |

Note: This table contains illustrative data based on principles described in the literature. researchgate.netmdpi.com

When a reaction can yield multiple isomers, predicting the regioselectivity and diastereoselectivity is crucial. DFT calculations are a powerful tool for this purpose. researchgate.netunimi.it By calculating the activation barriers for all possible pathways leading to different regioisomeric or diastereomeric products, the kinetically favored product can be identified as the one formed via the lowest energy transition state. mdpi.comrsc.org For cycloaddition reactions involving unsymmetrical 1,3-dithiolane analogues, local reactivity indices derived from DFT, such as Fukui functions or Parr functions, can pinpoint the most reactive sites on each molecule, thereby explaining the observed regioselectivity. researchgate.net These analyses help rationalize why certain atoms bond preferentially over others. researchgate.netnih.gov

Advanced Quantum Chemical Methods (e.g., Molecular Electron Density Theory - MEDT)

While FMO theory has been a cornerstone of reactivity prediction, the Molecular Electron Density Theory (MEDT) offers an alternative paradigm. MEDT posits that the capacity for changes in electron density, rather than molecular orbital interactions, is the primary driver of molecular reactivity. nih.govresearchgate.net This theory analyzes the changes in electron density along a reaction path using tools like the Electron Localization Function (ELF). researchgate.net MEDT has been successfully applied to understand the mechanisms of various organic reactions, including cycloadditions, and can classify them based on their polar character. luisrdomingo.comluisrdomingo.com For reactions of 1,3-dithiolane analogues, MEDT could provide a deeper understanding of the bonding changes during the reaction, challenging classical interpretations and offering a more detailed picture of the reaction mechanism. europa.eu The theory emphasizes that the global electron density transfer (GEDT) at the transition state is a key factor in determining the polar nature and activation energy of a reaction. luisrdomingo.com

Molecular Dynamics Simulations for Conformational Analysis and Reactivity

While quantum mechanics calculations focus on stationary points on the potential energy surface, molecules are inherently dynamic. Molecular Dynamics (MD) simulations model the atomic motions of a system over time, providing crucial insights into conformational flexibility and dynamics. mdpi.comresearchgate.net For a molecule like 1,3-dithiolane, 2-(p-bromophenyl)-, which contains flexible rings and rotatable bonds, MD simulations can explore its conformational landscape. uni-muenchen.de This is important because the reactivity of a molecule can be highly dependent on its accessible conformations. By simulating the molecule in different environments (e.g., various solvents), one can understand how the solvent influences the conformational equilibrium. MD simulations can generate ensembles of structures that can then be used for more accurate quantum mechanical calculations or to understand ligand binding and enzyme-substrate interactions. mdpi.commdpi.com

Spectroscopic Property Prediction and Validation through Computational Models

Computational models are not only for reactivity but also for predicting spectroscopic properties. DFT and its time-dependent extension (TD-DFT) can be used to calculate vibrational (IR and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. nih.govnih.gov For a novel or uncharacterized 1,3-dithiolane analogue, calculating its spectra can aid in its identification and structural confirmation by comparing theoretical results with experimental data. biointerfaceresearch.com For example, calculated vibrational frequencies can be compared to an experimental IR spectrum to assign specific peaks to molecular motions. nih.gov Similarly, calculated NMR chemical shifts can help in assigning signals in ¹H and ¹³C NMR spectra. nih.gov The accuracy of these predictions allows for a powerful synergy between computational and experimental chemistry, where calculations can guide the interpretation of experimental results. worktribe.com

Advanced Synthetic Applications and Derivatization Strategies

1,3-Dithiolane (B1216140), 2-(p-Bromophenyl)- as a Versatile Synthetic Synthon

1,3-Dithiolane, 2-(p-bromophenyl)- is a versatile synthetic intermediate, primarily recognized for its dual role as a masked carbonyl group and a platform for introducing the p-bromophenyl moiety into target molecules. This versatility stems from the distinct reactivity of its two core components: the dithiolane heterocycle and the functionalized phenyl ring.

Umpolung, or polarity inversion, is a powerful strategy in organic synthesis that reverses the normal electrophilic nature of a functional group, enabling otherwise inaccessible bond formations. rjstonline.comwikipedia.org The 1,3-dithiane (B146892) system is a classic example of this concept, where the carbon atom of a carbonyl group, normally an electrophile, is converted into a nucleophilic acyl anion equivalent. rjstonline.comwikipedia.orgbeilstein-journals.org This transformation is typically achieved by treating a 1,3-dithiane with a strong base like n-butyllithium to deprotonate the C2-position, generating a nucleophilic lithiated intermediate. wikipedia.orgorganic-chemistry.org This "masked acyl anion" can then react with various electrophiles, such as alkyl halides and other carbonyl compounds, to form new carbon-carbon bonds. rjstonline.comorganic-chemistry.org

The Corey-Seebach reaction exemplifies this strategy, utilizing lithiated 1,3-dithianes as effective nucleophilic acylating agents. organic-chemistry.org This method provides access to products like α-hydroxy ketones and 1,2-diketones, which are not obtainable through standard carbonyl reactivity. organic-chemistry.org

While the 1,3-dithiolane ring in 2-(p-bromophenyl)-1,3-dithiolane can theoretically undergo similar umpolung reactivity, it is generally considered less efficient than its six-membered 1,3-dithiane counterpart. nih.gov Metallated 1,3-dithiolanes are often less stable and can undergo fragmentation, which limits their synthetic utility in some contexts. organic-chemistry.orgnih.gov Specifically, they can disproportionate to ethene and dithiocarboxylates upon metallation. organic-chemistry.org Despite this limitation, the fundamental principle of using the dithioacetal to mask a nucleophilic center remains a key application.

Table 1: Comparison of Dithiane and Dithiolane in Umpolung Chemistry

| Feature | 1,3-Dithiane | 1,3-Dithiolane |

|---|---|---|

| Ring Size | 6-membered | 5-membered |

| Precursor | Carbonyl + 1,3-propanedithiol (B87085) organic-chemistry.org | Carbonyl + 1,2-ethanedithiol (B43112) organic-chemistry.org |

| Stability of Lithiated Intermediate | Generally stable organic-chemistry.org | Prone to fragmentation organic-chemistry.orgnih.gov |

| Primary Application | Acyl anion equivalent in Corey-Seebach reaction beilstein-journals.orgorganic-chemistry.org | Primarily used as a protecting group nih.govresearchgate.net |

One of the most fundamental and widespread applications of the 1,3-dithiolane moiety is as a protecting group for aldehydes and ketones. beilstein-journals.orgresearchgate.net The compound 1,3-Dithiolane, 2-(p-bromophenyl)- is formed by the reaction of p-bromobenzaldehyde with 1,2-ethanedithiol, typically in the presence of a Lewis or Brønsted acid catalyst. organic-chemistry.org

This transformation is highly valuable in multi-step syntheses for several reasons:

Stability: The dithiolane group is robust and stable under both acidic and basic conditions, where other protecting groups might fail. organic-chemistry.orgresearchgate.net

Orthogonal Reactivity: It allows for chemical modifications on other parts of the molecule, such as the p-bromophenyl ring, without affecting the masked carbonyl group.

Deprotection: The original carbonyl group can be regenerated from the dithiolane under specific, often mild, oxidative or hydrolytic conditions. organic-chemistry.org Reagents such as (bis(trifluoroacetoxy)iodo)benzene or systems like aqueous hydrogen peroxide with an iodine catalyst are effective for this deprotection step. wikipedia.orgorganic-chemistry.org

The use of the dithiolane as a protecting group for p-bromobenzaldehyde allows the bromine atom to be used as a handle for further reactions (e.g., cross-coupling) before the aldehyde functionality is restored.

Construction of Complex Molecular Architectures and Natural Product Scaffolds

The strategic use of dithioacetals, particularly 1,3-dithianes, has been instrumental in the total synthesis of numerous complex molecular architectures and natural products. beilstein-journals.orgnih.govnih.gov They function as linchpins, effectively uniting advanced molecular fragments through C-C bond formation via umpolung chemistry. nih.gov Once the key skeletal bonds are formed, the dithioacetal can be either hydrolyzed to reveal a carbonyl or reduced to a methylene (B1212753) group, adding to its synthetic versatility. beilstein-journals.orgnih.gov

While 1,3-dithiolanes are noted to be less stable upon metallation, their role as robust protecting groups still allows them to be incorporated into complex synthetic routes. organic-chemistry.orgnih.gov In the context of 1,3-Dithiolane, 2-(p-bromophenyl)-, the compound can be used to introduce the p-bromophenyl-methine unit into a larger structure. The protected aldehyde can be carried through multiple synthetic steps before its deprotection is required, showcasing its utility in the carefully orchestrated assembly of intricate molecules.

Derivatization of the para-Bromophenyl Moiety for Diversified Chemical Libraries

The para-bromophenyl group within 1,3-Dithiolane, 2-(p-bromophenyl)- is a key functional handle for creating diversified chemical libraries. The bromine atom provides a reactive site for a wide array of transition-metal-catalyzed cross-coupling reactions. This allows for the systematic modification of the aromatic ring, leading to a large number of derivatives from a single precursor.

Common derivatization strategies include:

Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, introducing alkyl, alkenyl, or aryl substituents.

Heck Coupling: Reaction with alkenes to form substituted olefins.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds.

Cyanation: Introduction of a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

These reactions enable the synthesis of star-shaped molecules and other complex structures built around a central core, as demonstrated by the use of bromophenyl precursors in constructing 1,3,5-triazine-based architectures. researchgate.net By protecting the aldehyde as a dithiolane, these powerful transformations can be performed on the aromatic ring without interference from the otherwise reactive aldehyde group.

Role in the Synthesis of Diverse Heterocyclic Compounds

1,3-Dithiolane, 2-(p-bromophenyl)- can serve as a precursor for a variety of heterocyclic compounds through reactions involving both the dithiolane ring and the bromophenyl moiety. The inherent reactivity of these functional groups allows for their transformation into different heterocyclic systems. For instance, compounds containing a p-bromophenyl unit have been used as starting materials for the synthesis of pyrimidines, pyranes, pyridines, and phthalazinones. researchgate.net

Furthermore, the dithiolane ring itself is a source of synthetic utility. Research has shown that 2-ylidene-1,3-dithiolanes can be synthesized and subsequently used to create other heterocyclic structures, such as pyrazole (B372694) derivatives. researchgate.net The reaction of 2-(1,3-dithiolan-2-ylidene)malononitrile with phenylhydrazine, for example, yields complex pyrazole-based compounds. researchgate.net This demonstrates the potential of the dithiolane skeleton in 1,3-Dithiolane, 2-(p-bromophenyl)- to be modified and incorporated into new ring systems.

Table 2: Examples of Heterocycles from Related Precursors

| Precursor Type | Resulting Heterocycle(s) | Reference |

|---|---|---|

| 3-(4-Bromobenzoyl)prop-2-enoic acid | Pyrimidine thione, Pyrane, Pyridine | researchgate.net |

| 2-(1,3-Dithiolan-2-ylidene)malononitrile | Pyrazole derivatives | researchgate.net |

| 2-Bromoaniline | 1,3-Benzazaphosphole analogues | nih.gov |

The structure of 1,3-Dithiolane, 2-(p-bromophenyl)- holds potential for its use as a precursor in the synthesis of more elaborate fused and spiro-heterocyclic systems. The synthesis of spiro compounds often involves a central tetrahedral carbon connected to two rings. Cycloaddition reactions involving dithiole derivatives have been shown to produce spiro beilstein-journals.orgnih.govdithiole thiopyran systems. nih.gov This suggests that the dithiolane ring could potentially participate in or be modified to undergo reactions that lead to spirocyclic frameworks.

Additionally, intramolecular reactions can lead to fused systems. By first derivatizing the p-bromophenyl group to introduce a suitable nucleophile or electrophile, a subsequent cyclization reaction involving the dithiolane moiety or the benzylic position could lead to the formation of a fused heterocyclic structure. The rich chemistry of both the dithiolane ring and the functionalized phenyl ring provides multiple avenues for the strategic construction of these complex topologies.

of 2-(p-Bromophenyl)-1,3-dithiolane

While 2-(p-bromophenyl)-1,3-dithiolane is a known chemical entity, a comprehensive review of available scientific literature reveals a notable absence of its specific application in annulation and cyclization processes. Annulation, the formation of a new ring onto an existing molecule, and cyclization, the formation of a ring from a linear molecule, are fundamental strategies in synthetic organic chemistry for the construction of complex cyclic and heterocyclic systems.

Typically, the reactivity of the 1,3-dithiolane group is centered around the acidity of the C2-proton, allowing for its use as a masked carbonyl group (umpolung reactivity), or its participation in reactions as a nucleophile after deprotonation. The p-bromophenyl substituent offers a handle for cross-coupling reactions, such as Suzuki or Heck couplings, to introduce further complexity.

However, specific and detailed research findings on the direct participation of the 2-(p-bromophenyl)-1,3-dithiolane moiety in forming new ring structures through annulation or cyclization reactions are not prominently described in the surveyed literature. Such transformations would likely involve either the dithiolane ring itself or the p-bromophenyl group acting as a reactive site for ring closure.

For instance, one could envision a hypothetical scenario where the p-bromophenyl group is further functionalized with a suitable reactive partner that could undergo an intramolecular cyclization with the dithiolane ring or a substituent attached to it. Alternatively, the dithiolane could potentially act as a dienophile or a dipolarophile in cycloaddition reactions, although this reactivity is not commonly reported for simple 2-aryl-1,3-dithiolanes.

Given the lack of specific published research in this area for 2-(p-bromophenyl)-1,3-dithiolane, a detailed discussion with research findings and data tables on its participation in annulation and cyclization processes cannot be provided at this time. Further research would be required to explore and establish the potential of this compound in such synthetic transformations.

Future Perspectives and Emerging Research Trajectories

Sustainable and Green Chemistry Approaches in 1,3-Dithiolane (B1216140) Synthesis and Transformations

The principles of green chemistry are increasingly influencing the synthesis and transformation of 1,3-dithiolanes, aiming to reduce the environmental impact of chemical processes. Key areas of development include the use of recyclable catalysts, solvent-free reaction conditions, and alternative energy sources like microwave irradiation.

Historically, the synthesis of 1,3-dithiolanes, including 2-(p-bromophenyl)-1,3-dithiolane, often relied on strong protic or Lewis acids in volatile organic solvents, which pose environmental and health risks. Modern approaches are shifting towards more benign alternatives. For instance, solid acid catalysts such as tungstate sulfuric acid and perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂) have been employed for the efficient synthesis of 1,3-dithiolanes and dithianes under solvent-free conditions. mdpi.comnih.gov These catalysts can often be recovered and reused, minimizing waste.

The dithioacetalization of carbonyl compounds, the primary route to 1,3-dithiolanes, is a significant focus of green chemistry research. rsc.org The development of greener methods is driven by concerns over the use of hazardous reagents and solvents in traditional protocols. rsc.org Microwave-assisted synthesis has emerged as a rapid and eco-friendly alternative, often leading to higher yields in shorter reaction times and without the need for conventional solvents. acs.orgnih.gov

Furthermore, the deprotection of 1,3-dithiolanes, which traditionally required harsh and toxic reagents, is also being addressed through greener methodologies. organic-chemistry.org The use of milder and more environmentally friendly oxidizing agents is an active area of research. The overarching goal is to develop synthetic and derivatization protocols for compounds like 2-(p-bromophenyl)-1,3-dithiolane that are not only efficient but also adhere to the principles of sustainability. researchgate.netjove.com

Development of Novel Catalytic Systems for Selective Functionalization

The development of innovative catalytic systems is pivotal for the selective functionalization of 2-(p-bromophenyl)-1,3-dithiolane, enabling the introduction of new functionalities with high precision and efficiency. Research in this area is focused on enhancing catalytic activity, selectivity, and the scope of transformations.

A variety of catalytic systems have been developed for the synthesis of the 1,3-dithiolane ring itself. These include Lewis acids, Brønsted acids, and metal triflates, which facilitate the condensation of a carbonyl compound with 1,2-ethanedithiol (B43112). rsc.org For instance, catalysts like hafnium trifluoromethanesulfonate (B1224126) and indium(III) fluoride have demonstrated high efficiency and chemoselectivity in thioacetalization reactions. mdpi.com

Beyond the synthesis of the dithiolane core, significant efforts are being directed towards the catalytic functionalization of the 2-aryl substituent. The bromine atom in 2-(p-bromophenyl)-1,3-dithiolane serves as a versatile handle for a range of palladium-catalyzed cross-coupling reactions. asianpubs.orgresearchgate.net These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse array of derivatives. For example, palladium catalysts can facilitate the coupling of the aryl bromide with boronic acids (Suzuki coupling), amines (Buchwald-Hartwig amination), and other organometallic reagents. asianpubs.orgnih.govsemanticscholar.org

Furthermore, the development of methods for the direct C-H functionalization of the aromatic ring presents an atom-economical approach to derivatization. acs.orgwikipedia.org While specific examples for 2-(p-bromophenyl)-1,3-dithiolane are still emerging, methodologies developed for other 2-aryl dicarbonyl compounds using palladium catalysis offer a promising avenue for future research. nih.gov The design of ligands that can control the regioselectivity of these transformations is a key challenge. Additionally, iridium-catalyzed enantioselective α-functionalization of related 1,3-dithianes highlights the potential for developing asymmetric catalytic transformations for chiral 1,3-dithiolane derivatives. dtu.dk

| Catalyst System | Transformation | Substrate Scope | Key Advantages |

| Palladium complexes with phosphine (B1218219) ligands | Cross-coupling of the C-Br bond | Aryl boronic acids, amines, organometallic reagents | High efficiency, broad functional group tolerance |

| Iridium complexes with chiral ligands | Enantioselective α-allylic substitution | 2-Alkoxycarbonyl-1,3-dithianes | High regio- and enantioselectivity |

| Palladium with norbornene | Catellani-type C-H/C-I difunctionalization | Aryl iodides | Vicinal difunctionalization |

| Copper complexes | Cross-coupling of nitroarenes with aryl boronic acids | Nitroarenes, aryl boronic acids | Forms diarylamines |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic routes for 1,3-dithiolanes with flow chemistry and automated platforms represents a significant leap towards more efficient, reproducible, and scalable chemical production. These technologies offer precise control over reaction parameters, enhanced safety, and the potential for high-throughput screening and optimization.

Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batch-wise fashion, offers numerous advantages for the synthesis of thioacetals. rsc.orgwiley-vch.de The high surface-area-to-volume ratio in microreactors allows for excellent heat and mass transfer, leading to faster reaction times and higher yields. nih.govdtu.dk This is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates. For the synthesis of 2-(p-bromophenyl)-1,3-dithiolane, a flow process could enable rapid and controlled production while minimizing the formation of byproducts. organic-chemistry.orgwikipedia.org The in-situ generation of reactive species, such as thioaldehydes for thia-Diels-Alder reactions in continuous flow, demonstrates the potential of this technology for handling sensitive reagents. mdpi.comnih.gov

Automated synthesis platforms, often coupled with flow chemistry, are revolutionizing the way chemical synthesis is performed. acs.orgnih.gov These platforms can automate the entire workflow, from reagent preparation and reaction execution to purification and analysis. researchgate.netasianpubs.org This not only increases throughput but also improves reproducibility and allows for the rapid exploration of a wide range of reaction conditions to identify optimal synthetic routes. For the derivatization of 2-(p-bromophenyl)-1,3-dithiolane, an automated platform could be used to perform a library of cross-coupling reactions, systematically varying catalysts, ligands, bases, and reaction partners to quickly identify the most effective conditions for generating a diverse set of new compounds.

| Technology | Application in 1,3-Dithiolane Chemistry | Advantages |

| Flow Chemistry | Synthesis of 2-aryl-1,3-dithiolanes and their precursors. | Enhanced heat and mass transfer, improved safety, faster reaction times, potential for scalability. rsc.orgdtu.dknih.gov |

| Microreactors | Precise control over reaction conditions for dithiolane synthesis. | Reduced reagent consumption, high-throughput screening, rapid optimization. jove.comnih.govdtu.dkwiley-vch.de |

| Automated Synthesis Platforms | High-throughput screening of catalysts and reaction conditions for functionalization. | Increased efficiency, improved reproducibility, rapid library synthesis. acs.orgnih.govresearchgate.net |

Exploration of Bio-Inspired Transformations and Biomimetic Synthesis

Drawing inspiration from nature's synthetic machinery offers a powerful strategy for developing novel and sustainable methods for the synthesis and transformation of 1,3-dithiolanes. Bio-inspired and biomimetic approaches leverage the principles of enzymatic catalysis and biological reaction cascades to achieve high selectivity and efficiency under mild conditions.

Enzymatic transformations of 1,3-dithiolanes are an emerging area of research. For instance, dioxygenase enzymes have been shown to catalyze the mono-, di-, and tri-oxygenation of 2-phenyl-1,3-dithiolane (B1617770), leading to the formation of enantiopure sulfoxides and cis-dihydrodiols. rsc.org This highlights the potential of biocatalysis to introduce chirality and new functionalities with high stereoselectivity, an outcome that is often challenging to achieve with traditional chemical methods. Vanadium-dependent haloperoxidases have also been utilized for the biocatalytic cleavage of 1,3-dithiolanes, offering a green alternative to harsh chemical deprotection methods. acs.org

Biomimetic synthesis aims to mimic the strategies employed by enzymes to construct complex molecules. While the direct biomimetic synthesis of 2-(p-bromophenyl)-1,3-dithiolane has not been extensively reported, the principles of biomimicry can guide the design of new synthetic routes. For example, the fragmentation of 2-aryl-1,3-dithiolanes to generate dithiocarboxylates, which can then be trapped with electrophiles, can be seen as a bio-inspired umpolung strategy, reversing the normal reactivity of the carbonyl group from which the dithiolane is derived. nih.gov

The 1,3-dithiolane scaffold is also found in a number of biologically active molecules, and understanding their biosynthesis could provide valuable insights for developing new synthetic methods. mdpi.com As our understanding of enzymatic mechanisms and biosynthetic pathways deepens, the opportunities for applying bio-inspired and biomimetic strategies to the synthesis and functionalization of compounds like 2-(p-bromophenyl)-1,3-dithiolane will undoubtedly expand.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.